molecular formula C10H7IN2O3 B5176844 Cambridge id 6369455 CAS No. 6369-45-5

Cambridge id 6369455

Cat. No.: B5176844
CAS No.: 6369-45-5
M. Wt: 330.08 g/mol
InChI Key: RNVZQBPFBKVHOS-UHFFFAOYSA-N
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Description

The compound identified by Cambridge ID 6369455 is a chemical entity used in various scientific research applications. This compound is part of the ChemBridge database, which includes a wide range of screening compounds, macrocycles, and fragments used in drug discovery and other research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like Cambridge ID 6369455 often involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cambridge ID 6369455 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cambridge ID 6369455 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Employed in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 6369455 involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Cambridge ID 6369455 can be compared with other similar compounds in terms of its chemical structure, reactivity, and applications. Similar compounds may include other screening compounds, macrocycles, and fragments available in the ChemBridge database . The uniqueness of this compound lies in its specific functional groups and the resulting biological activity, which may differ from other compounds in the same category.

List of Similar Compounds

  • ChemBridge ID 5634889
  • ChemBridge ID 83206754
  • Other screening compounds in the ChemBridge database

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O3/c11-6-1-3-7(4-2-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVZQBPFBKVHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367588
Record name ST51022481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6369-45-5
Record name ST51022481
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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